molecular formula C13H19NO3 B8568012 (S)-Viloxazine CAS No. 52730-46-8

(S)-Viloxazine

Número de catálogo: B8568012
Número CAS: 52730-46-8
Peso molecular: 237.29 g/mol
Clave InChI: YWPHCCPCQOJSGZ-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Viloxazine is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Profile

(S)-Viloxazine is classified as a serotonin-norepinephrine modulating agent. It primarily functions through the inhibition of norepinephrine transport and modulation of serotonin levels in the brain, enhancing neurotransmission in key areas associated with mood and attention regulation.

Treatment of ADHD

This compound has gained significant attention for its application in treating ADHD, particularly after receiving FDA approval for extended-release formulations in April 2021. Clinical trials have demonstrated its efficacy compared to placebo.

  • Efficacy Data : A meta-analysis involving five randomized controlled trials indicated that this compound significantly improved ADHD symptoms in children and adolescents, showing a mean difference of 5.47 points on the ADHD-Rating Scale compared to placebo .
  • Dosage Considerations : The optimal dosing appears to be between 100 mg to 400 mg daily, with higher doses yielding diminishing returns on efficacy .
Study TypeSample SizeKey Findings
Randomized Controlled Trials1560 participantsSignificant improvement in ADHD symptoms vs. placebo
Dose-response AnalysisVarious doses studiedBell-shaped curve indicating optimal dosing range

Management of Depression

Historically, this compound was utilized as an antidepressant in Europe before its repurposing for ADHD. Its potential for treating depression is supported by various studies.

  • Clinical Trials : Open-label studies from the 1970s showed positive outcomes for patients with treatment-resistant depression when administered doses ranging from 150 mg to 300 mg .
  • Safety Profile : Adverse events reported include nausea and somnolence, but these were generally mild and manageable .
Study YearCondition TreatedDose RangeCommon Adverse Events
1974Treatment-resistant depression150-300 mgNausea, vomiting
1975Chronic endogenous depression150-300 mgNausea, worsening anxiety

Safety and Tolerability

The safety profile of this compound has been evaluated across multiple studies. The overall discontinuation rate due to adverse effects was approximately 4.15% among those treated for ADHD . Common adverse effects include:

  • Somnolence (14.5%)
  • Headache (10.8%)
  • Decreased appetite (8.1%) .

Historical Context

Originally developed as an antidepressant in the early 1970s, this compound was widely used in Europe before being reintroduced as a treatment for ADHD. Its unique mechanism differentiates it from traditional stimulants used for ADHD management.

Propiedades

Número CAS

52730-46-8

Fórmula molecular

C13H19NO3

Peso molecular

237.29 g/mol

Nombre IUPAC

(2S)-2-[(2-ethoxyphenoxy)methyl]morpholine

InChI

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3/t11-/m0/s1

Clave InChI

YWPHCCPCQOJSGZ-NSHDSACASA-N

SMILES isomérico

CCOC1=CC=CC=C1OC[C@@H]2CNCCO2

SMILES canónico

CCOC1=CC=CC=C1OCC2CNCCO2

Origen del producto

United States

Synthesis routes and methods

Procedure details

Citric and B.P. (0.5 g.) is dissolved in water for injection (75 ml.) and 2-(o-ethoxyphenoxymethyl)morpholine hydrochloride (2.36 g.) is added slowly to this solution with stirring. The pH of the solution is adjusted to 5.0 with N/l sodium hydroxide solution, the volume is made up to 100 ml. with water for injection and the pH is rechecked. The solution is filtered through a 5μ millipore membrane, distributed into 1 ml. ampoules and sterilized by autoclaving at 121°C. for 20 minutes. There is thus obtained a 2.0% solution of 2-(o-ethoxyphenoxymethyl)morpholine suitable for injection.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.